Ethyl 6-bromoisoquinoline-3-carboxylate
Overview
Description
Ethyl 6-bromoisoquinoline-3-carboxylate is a chemical compound with the molecular formula C12H10BrNO2 It is a derivative of isoquinoline, a heterocyclic aromatic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 6-bromoisoquinoline-3-carboxylate typically involves the bromination of isoquinoline derivatives followed by esterification. One common method involves the reaction of isoquinoline with bromine in the presence of a suitable solvent to introduce the bromine atom at the 6-position. This is followed by the esterification of the resulting 6-bromoisoquinoline-3-carboxylic acid with ethanol under acidic conditions to yield this compound .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Ethyl 6-bromoisoquinoline-3-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The compound can be reduced to remove the bromine atom, yielding isoquinoline derivatives.
Oxidation Reactions: Oxidation can occur at the isoquinoline ring, leading to the formation of quinoline derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. Conditions typically involve the use of a base and a suitable solvent.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a catalyst are commonly used.
Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.
Major Products Formed
Substitution Reactions: Products include various substituted isoquinoline derivatives.
Reduction Reactions: Products include isoquinoline and its derivatives.
Oxidation Reactions: Products include quinoline derivatives.
Scientific Research Applications
Ethyl 6-bromoisoquinoline-3-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Mechanism of Action
The mechanism of action of ethyl 6-bromoisoquinoline-3-carboxylate involves its interaction with specific molecular targets and pathways. The bromine atom and the ester functional group play crucial roles in its reactivity and interaction with biological molecules. The compound can bind to enzymes and receptors, potentially inhibiting or modulating their activity. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Ethyl 6-bromoisoquinoline-3-carboxylate can be compared with other similar compounds, such as:
Ethyl 6-chloroisoquinoline-3-carboxylate: Similar in structure but with a chlorine atom instead of bromine.
Ethyl 6-fluoroisoquinoline-3-carboxylate: Contains a fluorine atom instead of bromine.
Ethyl 6-iodoisoquinoline-3-carboxylate: Contains an iodine atom instead of bromine.
Uniqueness
The uniqueness of this compound lies in its specific reactivity due to the presence of the bromine atom, which can influence its chemical and biological properties differently compared to its chloro, fluoro, and iodo counterparts .
Biological Activity
Ethyl 6-bromoisoquinoline-3-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. Its unique chemical structure, characterized by the presence of a bromine atom and an ethyl ester group, contributes to its pharmacological properties. This article reviews the biological activity of this compound, including its synthesis, mechanisms of action, and applications in various fields.
This compound has the molecular formula and a CAS number of 882679-56-3. The synthesis of this compound can be achieved through various methods, typically involving the bromination of isoquinoline derivatives followed by esterification.
Biological Activity
This compound exhibits several biological activities that make it a candidate for pharmaceutical development:
- Antimicrobial Activity : Studies have shown that this compound possesses antibacterial properties, particularly against Gram-positive bacteria. It acts by inhibiting bacterial enzyme pathways essential for survival.
- Enzyme Inhibition : The compound has been identified as an inhibitor of several cytochrome P450 enzymes (CYP1A2, CYP2C19, and CYP2C9), which are crucial in drug metabolism. This inhibition can affect the pharmacokinetics of co-administered drugs, highlighting its potential use in drug design .
- Neuroprotective Effects : Preliminary studies suggest that this compound may have neuroprotective properties, potentially beneficial in treating neurodegenerative diseases by modulating neuroinflammatory pathways.
The biological activity of this compound is attributed to its ability to interact with specific biological targets:
- Receptor Binding : The compound has shown affinity for certain receptors involved in neurotransmission and inflammation, suggesting a role in modulating these pathways .
- Metabolic Pathway Interaction : It affects metabolic pathways by inhibiting enzymes that play critical roles in various biochemical processes, which may lead to altered physiological responses .
Applications
This compound is being explored for various applications:
- Pharmaceutical Development : As a key intermediate in synthesizing bioactive molecules, it is utilized in developing drugs targeting bacterial infections and other diseases .
- Biochemical Research : It aids in studies related to enzyme inhibition and receptor binding, contributing to the understanding of biological pathways and therapeutic strategies .
- Material Science : The compound is also being investigated for use in specialized coatings and polymers due to its chemical stability and reactivity .
Case Studies
- Antibacterial Efficacy : A study evaluated the antibacterial activity of this compound against various bacterial strains, demonstrating significant inhibition zones compared to control groups.
- Neuroprotective Study : In vitro experiments showed that the compound reduced oxidative stress markers in neuronal cell lines exposed to neurotoxic agents, indicating potential neuroprotective effects.
Properties
IUPAC Name |
ethyl 6-bromoisoquinoline-3-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10BrNO2/c1-2-16-12(15)11-6-9-5-10(13)4-3-8(9)7-14-11/h3-7H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IKTCJOSCOWAUPT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NC=C2C=CC(=CC2=C1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10BrNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70598449 | |
Record name | Ethyl 6-bromoisoquinoline-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70598449 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
882679-56-3 | |
Record name | Ethyl 6-bromoisoquinoline-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70598449 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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